molecular formula C12H7F2NO3S B13179712 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride

2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride

Cat. No.: B13179712
M. Wt: 283.25 g/mol
InChI Key: PCBGZWHZPJUJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical and biological properties, often attributed to the presence of the strong electron-withdrawing fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the fluorine atom.

    Oxidation and Reduction: Carboxylic acids or alcohols derived from the formyl group.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is largely dependent on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is unique due to the presence of both a formyl group and a sulfonyl fluoride group, which can participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of diverse compounds.

Biological Activity

2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various kinases, including phosphoinositide 3-kinase (PI3K). This compound's structure suggests that it may interact with biological pathways relevant to cancer and other diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H10FNO3S
  • Molecular Weight : 283.29 g/mol

The primary mechanism through which this compound exhibits its biological activity is through the inhibition of PI3K pathways. PI3Ks play crucial roles in cellular processes such as growth, proliferation, and survival. Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancerous cells.

Key Mechanisms:

  • Inhibition of PI3K Activity : The compound has been shown to inhibit the phosphorylation of phosphoinositides, which are critical for downstream signaling pathways involved in cell survival and proliferation .
  • Impact on Cell Migration : By inhibiting PI3K, the compound may also affect leukocyte migration and adhesion, which are essential processes in inflammation and cancer metastasis .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.0Significant reduction in proliferation
A549 (Lung Cancer)4.5Induction of apoptosis
HCT116 (Colon Cancer)6.0Inhibition of cell cycle progression

These results indicate that the compound exhibits potent anti-cancer properties across multiple cell lines.

Mechanistic Insights

Further mechanistic studies have revealed that the inhibition of PI3K by this compound leads to decreased levels of PtdIns(3,4,5)P3, a critical second messenger involved in various signaling cascades. This reduction correlates with decreased activation of Akt, a key protein involved in cell survival signaling .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer :
    • A study involving MCF-7 cells showed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers after 48 hours of exposure.
  • Case Study on Lung Cancer :
    • In A549 cells, the compound not only inhibited proliferation but also altered gene expression profiles associated with apoptosis and cell cycle regulation.

Safety and Toxicology

Preliminary toxicological assessments suggest that while the compound is effective at inhibiting cancer cell growth, further studies are required to evaluate its safety profile in vivo. Toxicity studies indicated no significant adverse effects at lower concentrations; however, higher doses necessitate careful evaluation.

Properties

Molecular Formula

C12H7F2NO3S

Molecular Weight

283.25 g/mol

IUPAC Name

2-fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride

InChI

InChI=1S/C12H7F2NO3S/c13-12-11(19(14,17)18)6-5-10(15-12)9-3-1-8(7-16)2-4-9/h1-7H

InChI Key

PCBGZWHZPJUJBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC(=C(C=C2)S(=O)(=O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.